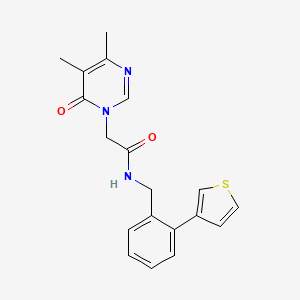

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a pyrimidine ring substituted with dimethyl and oxo groups, and a benzyl group attached to a thiophene ring

Properties

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-14(2)21-12-22(19(13)24)10-18(23)20-9-15-5-3-4-6-17(15)16-7-8-25-11-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBMRRKPXCQCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NCC2=CC=CC=C2C3=CSC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor such as barbituric acid, the pyrimidine ring can be constructed through cyclization reactions.

Substitution Reactions: Introduction of the dimethyl and oxo groups on the pyrimidine ring can be achieved through selective substitution reactions.

Acetamide Formation: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Benzylation: The final step involves the attachment of the benzyl group to the thiophene ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine ring suggests possible interactions with nucleic acids or proteins.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure indicates potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring could facilitate binding to DNA or RNA, while the benzyl and thiophene groups might interact with protein active sites.

Comparison with Similar Compounds

Similar Compounds

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenylbenzyl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(furan-3-yl)benzyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature, which can influence the compound’s reactivity and interactions with biological targets.

Biological Activity

The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of the compound includes a pyrimidine moiety and a thiophene ring, which may contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 296.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O |

| Molecular Weight | 296.37 g/mol |

| CAS Number | 2034452-88-3 |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological macromolecules, including proteins and nucleic acids. Mechanistic studies suggest that it may act as an inhibitor of specific enzymes or receptors, potentially modulating pathways involved in disease processes.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. In vitro studies have demonstrated that This compound shows promising antibacterial activity against various strains of bacteria.

| Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Escherichia coli | 32 | Levofloxacin (16) |

| Staphylococcus aureus | 16 | Levofloxacin (8) |

| Salmonella typhi | 64 | Levofloxacin (32) |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits comparable or superior antibacterial activity against certain strains when compared to standard antibiotics.

Anticancer Potential

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptotic pathways.

Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University explored the antibacterial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones in agar diffusion assays.

Study 2: Anticancer Activity

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Computational Studies

Molecular docking studies have been employed to understand the binding interactions of This compound with target proteins. These studies revealed high binding affinities with enzymes involved in bacterial resistance mechanisms and cancer cell proliferation.

Q & A

Basic: What are the critical factors for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires precise control of:

- Temperature : Elevated temperatures (60–120°C) enhance reaction rates but must avoid decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Reaction time : Extended times (12–24 hrs) ensure completion of multi-step reactions, monitored via TLC .

- Catalysts : Base catalysts like sodium methoxide (2.6–2.8 molar excess) promote alkylation of pyrimidinone cores .

Example Data from Analogous Compounds:

| Parameter | Value (Example) | Source Compound |

|---|---|---|

| Yield | 66% | (Analog) |

| Reaction Time | 24 hrs | |

| Solvent | DMSO |

Basic: Which analytical techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., thiophene protons at δ 7.05–7.60 ppm, methyl groups at δ 2.18 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks for analogs at 427.88 Da) .

- IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches at 1650–1750 cm) .

Advanced: How can computational methods improve reaction design for this compound?

Answer:

- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches .

- Molecular docking identifies potential binding interactions (e.g., with kinase targets) to prioritize derivatives for synthesis .

- Machine learning models trained on reaction databases optimize solvent/catalyst combinations .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

- Dose-response studies : Clarify EC/IC discrepancies (e.g., anti-inflammatory vs. cytotoxic effects) .

- Meta-analysis : Compare data across analogs (e.g., thiophene vs. benzothiazole derivatives) to identify structure-activity trends .

- Standardized assays : Use isogenic cell lines or recombinant enzymes to minimize variability .

Advanced: How to address regioselectivity challenges during derivatization?

Answer:

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide alkylation to the pyrimidinone N1 position .

- Protecting groups : Shield reactive sites (e.g., acetamide NH) during thioether formation .

- pH control : Alkaline conditions (pH 9–10) favor nucleophilic attack at sulfur atoms in thioacetamide intermediates .

Advanced: What methodologies validate target engagement in pharmacological studies?

Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (e.g., K values for kinase inhibitors) .

- Cellular thermal shift assays (CETSA) : Confirms target stabilization in live cells .

- Knockout models : CRISPR-Cas9 gene editing validates specificity (e.g., apoptosis induction in target-expressing cells) .

Basic: How to mitigate solubility issues in in vitro assays?

Answer:

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility .

- Prodrug strategies : Introduce phosphate esters or PEGylated derivatives for improved bioavailability .

Advanced: What approaches identify impurities in synthesized batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.